5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol
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Overview
Description
5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol is an organic compound with the molecular formula C14H16N2O2. This compound is known for its unique structure, which includes a methoxy group, a phenol group, and a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 6-methyl-2-aminomethylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol can be compared with similar compounds such as:
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a methoxy group and a pyridine ring but differs in its boronic ester functionality.
5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol: This compound has a similar phenol structure but includes a bromine atom and a different substituent on the pyridine ring.
Properties
CAS No. |
732251-28-4 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c1-10-4-3-5-14(16-10)15-9-11-6-7-12(18-2)8-13(11)17/h3-8,17H,9H2,1-2H3,(H,15,16) |
InChI Key |
ASCJKZJRMMAOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=C(C=C(C=C2)OC)O |
solubility |
28 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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